4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcycloheptane-1-carboxylic acid, mixture of diastereomers, is an organic compound with a seven-membered cycloalkane ring substituted with a methyl group and a carboxylic acid group The presence of diastereomers indicates that the compound has multiple stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylcycloheptane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 4-methylheptanoic acid derivatives can be catalyzed by strong acids like sulfuric acid or by using bases such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be employed to facilitate the cyclization and subsequent functionalization of the cycloheptane ring. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, where halogens or other substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), electrophiles (NO2+, SO3H+)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
4-Methylcycloheptane-1-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, it is used in organic synthesis and catalysis studies.
Biology: It serves as a model compound for studying the behavior of cyclic carboxylic acids in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The methyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Cycloheptane-1-carboxylic acid: Lacks the methyl group, leading to different chemical properties and reactivity.
4-Methylcyclohexane-1-carboxylic acid: Has a six-membered ring, resulting in different steric and electronic effects.
4-Methylcyclooctane-1-carboxylic acid: Contains an eight-membered ring, which affects its conformational flexibility and reactivity.
Uniqueness: 4-Methylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. The presence of diastereomers adds complexity to its stereochemistry, making it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Properties
CAS No. |
1481649-74-4 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7-3-2-4-8(6-5-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
VKNFSIXDHXKDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.